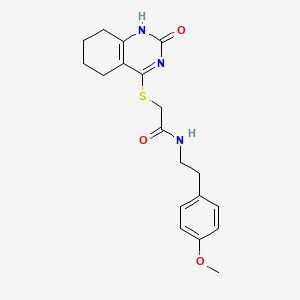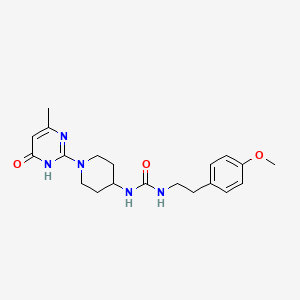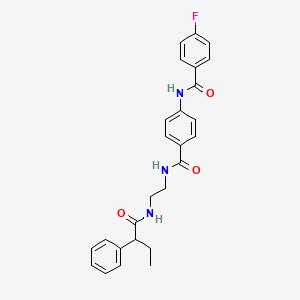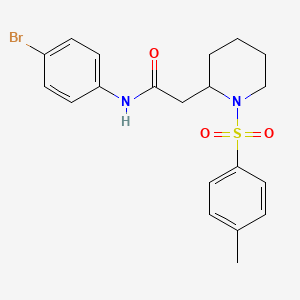![molecular formula C22H17N5O3S B2409453 3-((2-(1H-吲哚-3-基)-2-氧代乙基)硫)-7-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮 CAS No. 1189986-52-4](/img/structure/B2409453.png)
3-((2-(1H-吲哚-3-基)-2-氧代乙基)硫)-7-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . Indoles, on the other hand, are aromatic heterocyclic organic compounds that contain a two-ring structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. They are widely distributed in the natural world and are important to many biological processes.
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with α-haloketones . The synthesis of indoles, on the other hand, can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and indoles is characterized by their heterocyclic ring systems. In 1,2,4-triazoles, the ring system consists of three nitrogen atoms and two carbon atoms, while in indoles, the ring system consists of a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions due to the presence of multiple reactive sites in their ring system. For example, they can react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and indoles depend on their specific structures and substituents. In general, these compounds are characterized by their stability, reactivity, and ability to form hydrogen bonds, which can influence their solubility, melting point, and other physical and chemical properties .
科学研究应用
抗癌潜力
类似于3-((2-(1H-吲哚-3-基)-2-氧代乙基)硫)-7-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮的化合物已被研究用于其在抗癌治疗中的潜力。研究表明,某些衍生物显示出中等到高的抗癌活性,特别是对人类乳腺癌细胞系(Abdelhamid et al., 2016)。
药理潜力
1,2,4-三唑和吡唑的结构组合,与感兴趣的化学结构相关,表明具有显著的药理潜力。这包括一系列生物活性和与各种生物靶点的相互作用(Fedotov et al., 2022)。
抗微生物活性
多项研究已探讨与3-((2-(1H-吲哚-3-基)-2-氧代乙基)硫)-7-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮相关的化合物的抗微生物性质。这包括研究它们对各种细菌菌株和真菌的有效性,其中一些显示出有希望的结果(Hassan, 2013)。
抗病毒和抗肿瘤活性
研究还表明,这种化合物的衍生物具有潜在的抗病毒和抗肿瘤活性。这些化合物内的结构变化可以调整以增强特定的生物学性能(Jilloju et al., 2021)。
腺苷受体拮抗剂的开发
已确定这种化合物的衍生物作为腺苷受体拮抗剂的多功能支架,对某些腺苷受体亚型显示出纳摩尔级的亲和力。这突显了它们在靶向神经疾病和其他疾病中的潜力(Falsini et al., 2017)。
抗菌筛选
与3-((2-(1H-吲哚-3-基)-2-氧代乙基)硫)-7-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮在结构上相关的化合物已经进行了抗菌活性筛选,对一系列细菌菌株显示出有希望的结果(Reddy et al., 2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c1-30-15-6-4-5-14(11-15)26-9-10-27-20(21(26)29)24-25-22(27)31-13-19(28)17-12-23-18-8-3-2-7-16(17)18/h2-12,23H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHHWBDYOQHTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)
![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)



![5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2409384.png)


![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)